Bendamustine hydrochloride monohydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

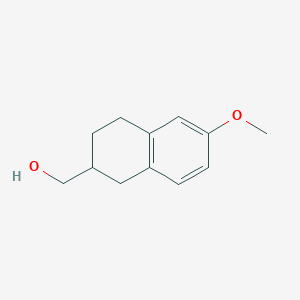

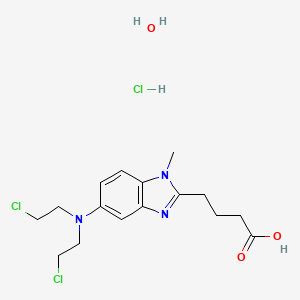

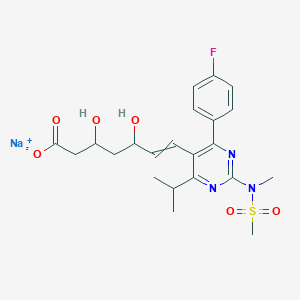

Bendamustine hydrochloride monohydrate is an alkylating drug used for the treatment of adult patients with indolent B-cell non-Hodgkin lymphoma (NHL) that has progressed during or within six months of treatment with rituximab or a rituximab-containing regimen . It is a bifunctional mechlorethamine derivative capable of forming electrophilic alkyl groups that covalently bond to other molecules .

Synthesis Analysis

The synthesis of Bendamustine hydrochloride involves an improved process which is simple, convenient, economical, and industrially viable . The process does not use hazardous chemicals and results in Bendamustine hydrochloride of high purity . The synthesis starts from compound of formula (II) as summarized in schem-4 .Molecular Structure Analysis

The molecular structure of Bendamustine hydrochloride monohydrate is C16H21Cl2N3O2·HCl·H2O . It comprises a 2-chloroethylamine alkylating group, a butyric acid side chain, and a benzimidazole ring .Chemical Reactions Analysis

Bendamustine hydrochloride monohydrate is primarily metabolized via hydrolysis to monohydroxy (HP1) and dihydroxy-bendamustine (HP2) metabolites with low cytotoxic activity . Two active minor metabolites, M3 and M4, are primarily formed via CYP1A2 .Physical And Chemical Properties Analysis

Bendamustine hydrochloride monohydrate is anhydrous or contains one molecule of hydration . The anhydrous form contains not less than 98.0% and not more than 102.0% of bendamustine hydrochloride (C16H21Cl2N3O2·HCl), calculated on the as-is basis .Safety And Hazards

Bendamustine hydrochloride monohydrate is toxic if swallowed and is suspected of causing genetic defects, cancer, and damaging fertility or the unborn child . It may cause damage to organs and may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .

Zukünftige Richtungen

The future directions for Bendamustine hydrochloride monohydrate could involve revising the monograph with changes such as adding the UNII codes of bendamustine hydrochloride, bendamustine hydrochloride monohydrate, and bendamustine free base in the chemical information section . In the Assay, the analysis time from the Chromatographic system could be deleted .

Eigenschaften

CAS-Nummer |

1374784-02-7 |

|---|---|

Produktname |

Bendamustine hydrochloride monohydrate |

Molekularformel |

C16H24Cl3N3O3 |

Molekulargewicht |

412.7 g/mol |

IUPAC-Name |

4-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid;hydrate;hydrochloride |

InChI |

InChI=1S/C16H21Cl2N3O2.ClH.H2O/c1-20-14-6-5-12(21(9-7-17)10-8-18)11-13(14)19-15(20)3-2-4-16(22)23;;/h5-6,11H,2-4,7-10H2,1H3,(H,22,23);1H;1H2 |

InChI-Schlüssel |

TWBJYCLUHINEDN-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1CCCC(=O)O.O.Cl |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(3-Methoxyphenyl)-4,4-dimethyl-1H-benzo[D][1,3]oxazin-2(4H)-one](/img/structure/B8791148.png)

![1H-Pyrrolo[2,3-B]pyridine-5-methanol, 1-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B8791180.png)

![N-(3-Chloro-phenyl)-2-(5-pyridin-3-yl-2H-[1,2,4]triazol-3-ylsulfanyl)-acetamide](/img/structure/B8791188.png)

![Ethyl 4-amino-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B8791191.png)

![6-Bromo-3-hydroxy-2,3-dihydrobenzo[b]thiophene 1,1-dioxide](/img/structure/B8791212.png)